5,5,6-Trichloro-2-methylhept-1-en-4-ol
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Overview
Description
5,5,6-Trichloro-2-methylhept-1-en-4-ol is an organic compound with the molecular formula C8H13Cl3O It is characterized by the presence of three chlorine atoms, a methyl group, and a hydroxyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trichloro-2-methylhept-1-en-4-ol typically involves the chlorination of 2-methylhept-1-en-4-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trichloro-2-methylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5,5,6-Trichloro-2-methylhept-1-en-4-one, while reduction can produce 5,5,6-Trichloro-2-methylheptane.
Scientific Research Applications
5,5,6-Trichloro-2-methylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,5,6-Trichloro-2-methylhept-1-en-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5,6-Trichloro-2-methylheptane: Similar structure but lacks the double bond and hydroxyl group.
2-Methylhept-1-en-4-ol: Similar structure but lacks the chlorine atoms.
5,5,6-Trichloro-2-methylhept-1-en-4-one: Similar structure but has a ketone group instead of a hydroxyl group.
Uniqueness
5,5,6-Trichloro-2-methylhept-1-en-4-ol is unique due to the combination of its chlorine atoms, double bond, and hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62102-51-6 |
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Molecular Formula |
C8H13Cl3O |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
5,5,6-trichloro-2-methylhept-1-en-4-ol |
InChI |
InChI=1S/C8H13Cl3O/c1-5(2)4-7(12)8(10,11)6(3)9/h6-7,12H,1,4H2,2-3H3 |
InChI Key |
TWKJVKWHKADMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CC(=C)C)O)(Cl)Cl)Cl |
Origin of Product |
United States |
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